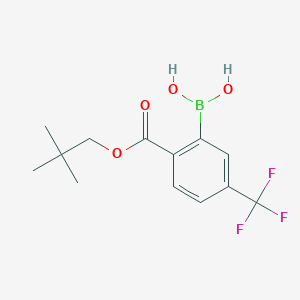
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application 1: Catalytic Protodeboronation
- Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods : Utilizing a radical approach, 1°, 2°, and 3° alkyl boronic esters undergo catalytic protodeboronation paired with a Matteson–CH2–homologation .
- Results : The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation applied to compounds like methoxy protected (−)-Δ8-THC and cholesterol .
Application 2: Dehydrative Amidation Catalysis
- Summary : 2,4-Bis(trifluoromethyl)phenylboronic acid is used as a catalyst for dehydrative amidation between carboxylic acids and amines .
- Methods : The ortho-substituent on the boronic acid plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation .
- Results : The catalyst is effective for α-dipeptide synthesis, with mechanistic studies suggesting a 2:2 mixed anhydride as the only active species .
Application 3: Suzuki-Miyaura Cross-Coupling Reaction
- Summary : The compound is used in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds .
- Methods : The reaction typically involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
- Results : This reaction is widely used for synthesizing various organic compounds, including pharmaceuticals and polymers .
Application 4: Neutron Capture Therapy
- Summary : This compound is considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods : The boronic esters are used due to their ability to capture neutrons and release alpha particles, which can destroy cancer cells .
- Results : The hydrolysis of phenylboronic pinacol esters at physiological pH is a critical factor, as these compounds are only marginally stable in water .
Application 5: Radical Trifluoromethylation
- Summary : The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials, and this compound is used in radical trifluoromethylation .
- Methods : The process involves the trifluoromethylation of carbon-centered radical intermediates .
- Results : This method has advanced the development of compounds with trifluoromethyl groups, which are significant in enhancing the properties of pharmaceuticals and other materials .
Application 6: Suzuki-Miyaura Cross-Coupling Reaction
- Summary : It is used in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds .
- Methods : The reaction involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
- Results : This reaction is widely utilized for synthesizing various organic compounds, including pharmaceuticals and polymers .
Application 7: Drug Design and Delivery
- Summary : This compound is explored for its potential in drug design and delivery systems, especially as a boron-carrier in drugs .
- Methods : The stability of phenylboronic pinacol esters in water is a key consideration, as these compounds are marginally stable and their hydrolysis is influenced by the pH and substituents on the aromatic ring .
- Results : The kinetics of hydrolysis at physiological pH is significant for pharmacological applications, as it affects the release and activity of the drug .
Application 8: Organic Synthesis
- Summary : The compound is used in organic synthesis, particularly in reactions that require a trifluoromethyl group, which is important for the properties of pharmaceuticals .
- Methods : It serves as a building block in various synthetic pathways, contributing to the development of molecules with enhanced biological activity .
- Results : The introduction of the trifluoromethyl group has been shown to improve the metabolic stability and biological efficacy of the resulting compounds .
Application 9: Catalytic Protodeboronation
- Summary : The compound is involved in catalytic protodeboronation, which is a valuable transformation in the synthesis of complex molecules .
- Methods : This process is used to remove boron groups from organic molecules, often in conjunction with other transformations such as Matteson–CH2–homologation .
- Results : The method allows for the creation of new C–C bonds in a controlled manner, enabling the synthesis of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFFRSYPSCAHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572993 | |
| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
204981-49-7 | |
| Record name | {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

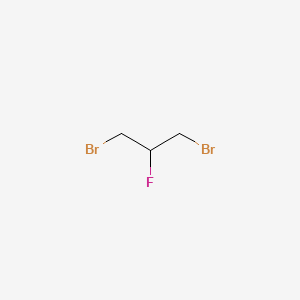
![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)
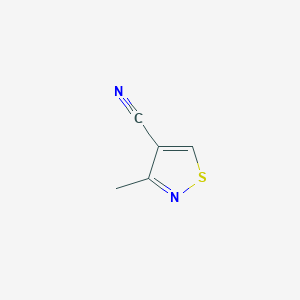
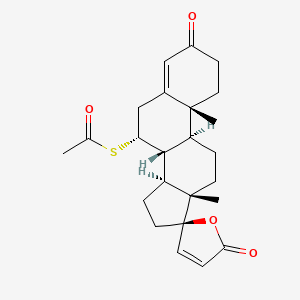
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
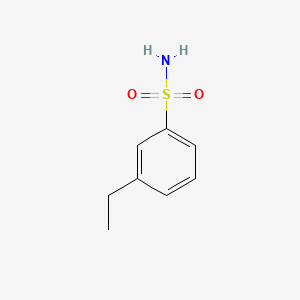
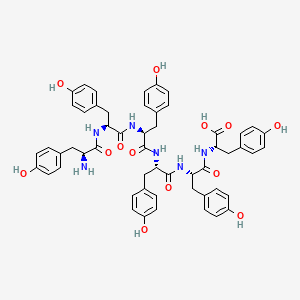
![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)
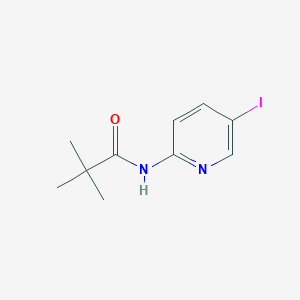
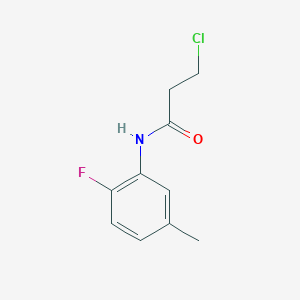
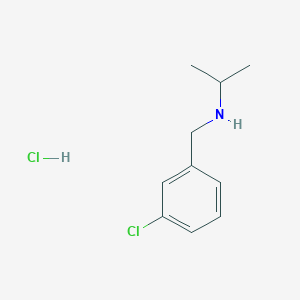
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
